Bromhydrate de méthanethiosulfonate de 2-aminoéthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Scientific Research Applications

- Protein Structure Probing

-

Functional Studies of Ion Channels

- The compound has been employed in Site-Directed Mutagenesis (SDM) studies to elucidate the functional roles of specific amino acids within ion channels. For instance, MTSEA has been applied in experiments involving ligand-gated ion channels, where it introduces a charge at previously neutral cysteine residues, allowing for functional measurements through electrical recordings .

-

Neurological Research

- MTSEA has shown potential in studying neurological functions by inhibiting creatine uptake in brain cells. This application suggests its relevance in understanding metabolic processes and signaling pathways in neuronal tissues.

-

Development of Biosensors

- Its reactivity with thiols makes MTSEA a candidate for developing biosensors that detect specific biomolecules by leveraging changes in protein conformation upon binding events.

Case Study 1: Investigating Ion Channel Dynamics

In a study examining the dynamics of the NMDA receptor, researchers utilized MTSEA to modify cysteine residues strategically placed within the receptor's structure. The results indicated that modifications led to significant changes in ion flow, providing insights into the receptor's gating mechanisms.

Case Study 2: Protein Interaction Studies

A study focused on protein-protein interactions used MTSEA to probe the binding dynamics between a membrane protein and its ligand. By observing conformational changes post-modification, researchers could infer critical interaction sites and their functional implications.

Safety Considerations

MTSEA is classified as a moderately hazardous material; appropriate safety measures should be taken when handling it. These include wearing gloves, eye protection, and working within a fume hood to prevent inhalation or skin contact .

Mécanisme D'action

Target of Action

The primary targets of 2-Aminoethyl Methanethiosulfonate Hydrobromide, also known as AMTS-HBr or MTSEA, are thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play a crucial role in the structure and function of these molecules .

Mode of Action

AMTS-HBr is a thiol-reactive compound . It specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target molecules, which can lead to changes in biological processes .

Biochemical Pathways

AMTS-HBr is used to probe the structures of various receptors, including the acetylcholine receptor channel , the GABA receptor channel , and lactose permease . By modifying these receptors, AMTS-HBr can affect the biochemical pathways they are involved in . For example, modification of the acetylcholine receptor can impact neurotransmission, while modification of lactose permease can affect lactose transport .

Pharmacokinetics

Given its reactivity with thiols, it is likely that amts-hbr is rapidly metabolized in the body .

Result of Action

The result of AMTS-HBr’s action depends on the specific target molecule and the biological context. For example, in the case of the acetylcholine receptor, AMTS-HBr modification can alter the receptor’s function, potentially affecting neurotransmission . Similarly, modification of lactose permease can impact lactose transport .

Action Environment

The action of AMTS-HBr can be influenced by various environmental factors. For instance, the presence of other thiol-containing molecules can compete with the target molecule for reaction with AMTS-HBr . Additionally, factors such as pH and temperature can affect the rate of the reaction between AMTS-HBr and thiols . It should be stored in a dry place, avoiding contact with oxygen, light, and humid environments .

Analyse Biochimique

Biochemical Properties

2-Aminoethyl Methanethiosulfonate Hydrobromide specifically and rapidly reacts with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease . It is useful in mapping the pore-lining regions of the ryanodine receptors .

Cellular Effects

In cellular studies, cysteine modification by 2-Aminoethyl Methanethiosulfonate Hydrobromide has been shown to reduce susceptibility to Cd activation of receptors with A8C or L10C substitutions .

Molecular Mechanism

At the molecular level, 2-Aminoethyl Methanethiosulfonate Hydrobromide reacts with thiols to form mixed disulfides . This reaction is specific and rapid, allowing it to be used to probe the structures of various proteins and receptors .

Temporal Effects in Laboratory Settings

It is known that the compound is hygroscopic and should be stored in a dry place, away from oxygen, light, and humid environments .

Méthodes De Préparation

The preparation of 2-Aminoethyl methanethiosulfonate hydrobromide typically involves a two-step synthetic route :

Synthesis of 2-Aminoethyl methanethiosulfonate: This is achieved by reacting 2-aminoethanol with methyl methanethiosulfonate.

Formation of 2-Aminoethyl methanethiosulfonate hydrobromide: The intermediate product is then reacted with hydrobromic acid to yield the final compound.

Analyse Des Réactions Chimiques

2-Aminoethyl methanethiosulfonate hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with thiol groups to form mixed disulfides.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.

Common reagents used in these reactions include hydrobromic acid and thiol-containing compounds. The major products formed from these reactions are typically mixed disulfides .

Comparaison Avec Des Composés Similaires

2-Aminoethyl methanethiosulfonate hydrobromide is unique due to its specific reactivity with thiol groups. Similar compounds include:

Methanethiosulfonate ethylammonium bromide: Another thiol-reactive compound used for similar applications.

Methanethiosulfonate ethylammonium chloride: A related compound with similar reactivity but different counterions.

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Activité Biologique

2-Aminoethyl methanethiosulfonate hydrobromide (MTSEA) is a sulfhydryl-reactive compound widely utilized in biochemical and pharmacological research. Its primary function is to modify cysteine residues in proteins, which can significantly influence protein structure and function. This article explores the biological activity of MTSEA, including its mechanisms of action, applications in research, and relevant case studies.

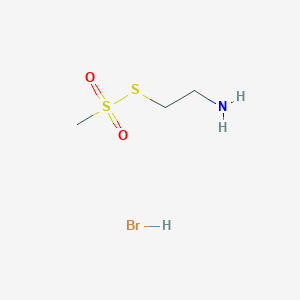

- Chemical Formula : C₄H₁₀BrN₃O₃S₂

- Molecular Weight : Approximately 236.15 g/mol

- Appearance : Slightly beige solid

- Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)

MTSEA primarily reacts with thiol groups (-SH) to form mixed disulfides, facilitating the study of protein interactions and conformational changes. This reaction is particularly significant for probing the roles of cysteine residues in various proteins, including ion channels and receptors.

Key Reactions:

- Formation of Mixed Disulfides : MTSEA covalently attaches to cysteine residues, altering their reactivity and stability.

- Modification of Protein Function : The modification can enhance or inhibit the activity of proteins, depending on the context of the interaction.

Biological Applications

MTSEA has several applications in biological research:

- Probing Protein Structures : It is used to investigate the accessibility and dynamics of cysteine residues within proteins.

- Studying Ion Channels : MTSEA has been employed to analyze gating motions in ion channels like the acetylcholine receptor (AChR) and GABA receptor channels .

- Neurological Research : The compound has shown potential in inhibiting creatine uptake in brain tissues, suggesting implications for neuropharmacology.

1. Modification of P2X Receptors

A study examined the effects of MTSEA on ATP activation at P2X receptors. It was found that MTSEA application produced a significant increase in receptor response, indicating that it irreversibly modifies these receptors. The results are summarized in Table 1.

| Mutant Receptor | Response Increase (%) | Recovery Post-Washout (%) |

|---|---|---|

| F183C | 128 ± 3 | Control Levels |

| T184C | 195 ± 11 | Reduced to 141 ± 11 |

| R290C | Sustained Increase | Significant ATP Sensitivity Loss |

This study highlights MTSEA's role in understanding receptor dynamics and modifications due to external agents .

2. Ion Channel Gating Studies

Research utilizing MTSEA has demonstrated its effectiveness in studying conformational changes in ion channels. For instance, it was shown that specific cysteine substitutions could alter ion channel gating properties when modified by MTSEA, providing insights into channel functionality under different conditions .

Safety Considerations

While MTSEA is a powerful tool in biochemical research, it is classified as a moderately hazardous material. Proper handling procedures are essential to mitigate risks associated with its use, including wearing gloves and working within a fume hood.

Propriétés

IUPAC Name |

2-methylsulfonylsulfanylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVGEUBCWCKGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30637186 | |

| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16599-33-0 | |

| Record name | 16599-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoethyl methanethiosulphonate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.